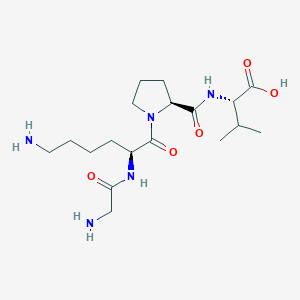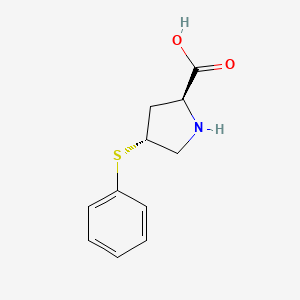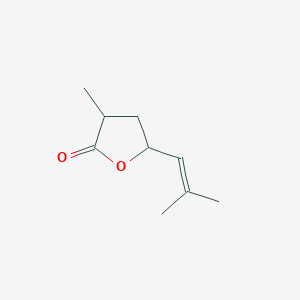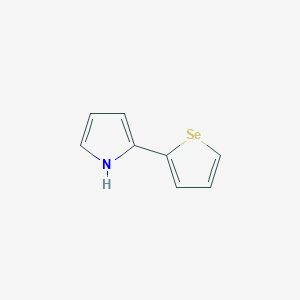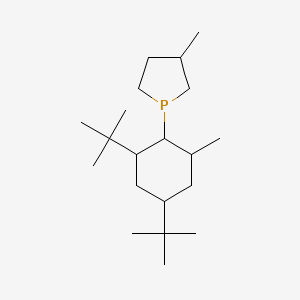
1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane is a specialized organophosphorus compound known for its unique structural features and reactivity. This compound is characterized by the presence of a phospholane ring substituted with bulky tert-butyl and methyl groups, which impart significant steric hindrance and influence its chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane typically involves the reaction of 2,4-Di-tert-butyl-6-methylcyclohexyl chloride with a suitable phospholane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phospholane ring to phosphine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phospholane ring is substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phospholane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane finds applications in several scientific research fields:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphorus complexes.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and protein interaction studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers, where its unique structural features contribute to the properties of the final products.
Wirkmechanismus
The mechanism of action of 1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane involves its interaction with molecular targets through its phospholane ring. The bulky tert-butyl and methyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound towards specific targets. The phospholane ring can participate in coordination with metal centers, facilitating catalytic processes and enhancing reaction rates.
Vergleich Mit ähnlichen Verbindungen
- 2,4,6-Tri-tert-butylphenyl phosphine
- Tris(2,4-di-tert-butylphenyl) phosphite
- 2,4-Di-tert-butyl-6-nitrophenol
Comparison: 1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
183163-62-4 |
|---|---|
Molekularformel |
C20H39P |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
1-(2,4-ditert-butyl-6-methylcyclohexyl)-3-methylphospholane |
InChI |
InChI=1S/C20H39P/c1-14-9-10-21(13-14)18-15(2)11-16(19(3,4)5)12-17(18)20(6,7)8/h14-18H,9-13H2,1-8H3 |
InChI-Schlüssel |
OVBJNBSIHQDUIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCP(C1)C2C(CC(CC2C(C)(C)C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


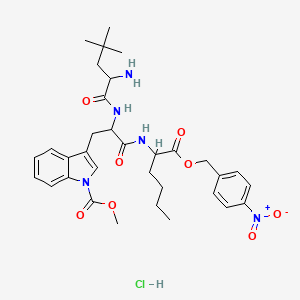
![Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-](/img/structure/B12549598.png)

![2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan](/img/structure/B12549605.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)


![N,N''-(2-Methyl-1,3-phenylene)bis[N'-phenylurea]](/img/structure/B12549618.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)
